What are the properties of (S)-2-(4-Fluorophenyl)propan-1-ol?
What are the properties of (S)-2-(4-Fluorophenyl)propan-1-ol?
A Technical Guide to (S)-2-(4-Fluorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (S)-2-(4-Fluorophenyl)propan-1-ol is limited in publicly available literature. This guide has been compiled using data from its non-fluorinated analog, 2-phenylpropan-1-ol, and general principles of organic chemistry and pharmacology. The information provided should be used as a reference and a guide for further experimental investigation.
Core Properties
(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral aromatic alcohol. The introduction of a fluorine atom to the phenyl ring can significantly influence its physical, chemical, and biological properties compared to its non-fluorinated counterpart, 2-phenylpropan-1-ol. Fluorine's high electronegativity can affect the molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Physicochemical Properties
| Property | 2-(4-Fluorophenyl)propan-1-ol (Racemic) | 2-Phenylpropan-1-ol (Racemic)[1][2][3][4] | Notes |
| CAS Number | 59667-20-8[5] | 1123-85-9[2] | The CAS number for the specific (S)-enantiomer was not found. |
| Molecular Formula | C₉H₁₁FO | C₉H₁₂O[1][2][4] | |
| Molecular Weight | 154.18 g/mol | 136.19 g/mol [1][2][4] | |
| Appearance | Not available | Colorless liquid[1] | Likely to be a liquid at room temperature. |
| Boiling Point | Not available | 110-111 °C at 10 mmHg[2][3] | The fluorine atom may slightly alter the boiling point. |
| Density | Not available | 0.975 g/mL at 25 °C[2][3] | Expected to be slightly higher due to the fluorine atom. |
| Refractive Index | Not available | n20/D 1.526[2][3] | |
| Solubility | Not available | Slightly soluble in water; soluble in oils and ethanol[1] | Fluorination may decrease water solubility. |
Spectral Data
Specific spectral data for (S)-2-(4-Fluorophenyl)propan-1-ol is not available. However, based on the structure and data for analogous compounds like 2-(4-Fluorophenyl)propanal[6] and 2-phenylpropan-1-ol[7], the following spectral characteristics can be anticipated:
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¹H NMR: Signals corresponding to the aromatic protons (split into two doublets of doublets due to fluorine coupling), a multiplet for the methine proton, a doublet for the methyl group, and signals for the methylene and hydroxyl protons.
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¹³C NMR: Aromatic carbons will show splitting due to C-F coupling. Signals for the methyl, methine, and methylene carbons are also expected.
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IR Spectroscopy: A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a strong C-F stretching band.
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Mass Spectrometry: The molecular ion peak (m/z = 154.18) and characteristic fragmentation patterns involving the loss of water and the benzylic fragment.
Proposed Synthesis and Experimental Protocols
Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol
A common and effective method for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. The following proposed synthesis pathway is based on well-established chemical transformations.
Experimental Protocol: Asymmetric Reduction
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Preparation of the Ketone: 2-(4-Fluorophenyl)propan-2-one can be synthesized from 4-fluorophenylacetic acid by conversion to the acid chloride followed by reaction with a methylating agent like methylmagnesium bromide.
-
Asymmetric Reduction:
-
Dissolve 2-(4-Fluorophenyl)propan-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a chiral reducing agent, such as the (S)-Corey-Bakshi-Shibata (CBS) reagent. The choice of the (S)-enantiomer of the catalyst is crucial for obtaining the (S)-enantiomer of the alcohol.
-
Stir the reaction mixture at the low temperature for a specified period until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a proton source (e.g., methanol or saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-2-(4-Fluorophenyl)propan-1-ol.
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Analytical Protocols for Chiral Purity Determination
The enantiomeric excess (e.e.) of the synthesized alcohol is a critical parameter. Chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are common methods for this determination.[8][9]
Experimental Protocol: Chiral GC Analysis[8]
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Derivatization (Optional but Recommended): Convert the alcohol to a less polar derivative, such as an acetate ester, by reacting it with acetic anhydride in the presence of a catalyst like iodine. This can improve the resolution of the enantiomers on a chiral column.
-
GC Conditions:
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Column: Use a chiral stationary phase column, such as one based on cyclodextrins (e.g., CP Chirasil-DEX CB).
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: Typically set around 230-250 °C.
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Oven Temperature Program: An appropriate temperature gradient should be optimized to achieve baseline separation of the two enantiomer peaks.
-
-
Analysis: Inject a dilute solution of the derivatized or underivatized alcohol. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.
Potential Pharmacological Significance and Future Directions
While there is no specific pharmacological data for (S)-2-(4-Fluorophenyl)propan-1-ol, its structural motifs are present in various biologically active molecules. The phenylpropanoid backbone is a common feature in many natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]
The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[12] For instance, fluorinated analogs of various compounds have shown promise as enzyme inhibitors and receptor modulators.
Areas for Future Research:
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Enzyme Inhibition: The structure of (S)-2-(4-Fluorophenyl)propan-1-ol makes it a candidate for screening against various enzymes, such as kinases, phosphatases, and metabolic enzymes like cytochrome P450s.
-
Receptor Binding: Its potential to interact with receptors in the central nervous system, such as those for neurotransmitters, could be explored, especially given that structurally related compounds have shown activity at NMDA receptors.[13]
-
Antimicrobial Activity: Phenylpropanoids are known for their antimicrobial properties. The fluorinated analog could be tested against a panel of bacteria and fungi.
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Prodrug Development: The primary alcohol group provides a handle for derivatization to create prodrugs with improved pharmacokinetic properties.
References
- 1. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-苯基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chiralen.com [chiralen.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
